5'(R)-C-Methyladenosine
Description
Conceptual Framework of C-Methylated Nucleoside Analogues in Biochemistry
The field of medicinal chemistry has long utilized nucleoside analogues—structural mimics of natural nucleosides—as therapeutic agents and research tools. nih.govresearchgate.net These molecules are central to the development of antiviral and anticancer drugs. nih.gov A key strategy in their design is the chemical modification of the nucleoside scaffold, which consists of a nucleobase and a sugar ring (ribose or deoxyribose). nih.gov
C-methylation, the introduction of a methyl group onto a carbon atom of the sugar, is a powerful modification that can profoundly alter a nucleoside analogue's biological activity. Depending on its position and stereochemistry, the methyl group can influence the molecule's conformation, stability against enzymatic degradation, and interaction with target proteins like polymerases or kinases.
Key Research Findings on C-Methylated Nucleosides:
2'-C-Methylation: This modification is particularly significant in the development of antiviral agents. nih.gov Nucleosides with a 2'-C-methyl group, such as 2'-C-methyladenosine and 2'-C-methylguanosine, have been identified as potent inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp). nih.gov The anti-HCV drug sofosbuvir (B1194449) is a well-known example of a successful 2'-C-methylated nucleoside prodrug. nih.gov Research indicates that after incorporation into a growing viral RNA chain, the 2'-C-methyl group creates a steric clash that blocks the polymerase's active site from closing properly for the next nucleotide addition, thereby terminating RNA synthesis. nih.gov
3'-C-Methylation: Analogues with methylation at the 3' position have also been explored. For instance, 3'-C-methyladenosine has demonstrated potent anticancer activity against various human leukemia and carcinoma cell lines. nih.gov The modification at the 3'-position can act as a chain terminator during DNA or RNA synthesis, a mechanism exploited in many antiviral and anticancer therapies. nih.gov
5'-C-Methylation: Methylation at the 5' position directly impacts the region of the nucleoside that is typically phosphorylated to form nucleotides. The stereochemistry of this methyl group—either (R) or (S)—is crucial. Studies involving the incorporation of 5'-C-methylated nucleosides into RNA strands have shown that the two epimers can have opposing effects. For example, the (S)-isomer can enhance resistance against certain exonucleases, while the (R)-isomer may decrease the thermal stability of the RNA duplex. researchgate.net This differential impact makes these epimers valuable for studying the structural biology of nucleic acids and their interactions with enzymes. nih.govresearchgate.net
| Position of C-Methylation | Primary Area of Research | Observed Biological Effect/Mechanism | Example Compound(s) |
| 2'-Position | Antiviral (especially anti-HCV) | Acts as a nonobligate chain terminator by preventing the closure of the viral polymerase active site. nih.govmdpi.com | 2'-C-Methyladenosine, Sofosbuvir, MK-608. nih.govnih.govwikipedia.org |
| 3'-Position | Anticancer | Can function as a chain terminator during nucleic acid synthesis. nih.gov | 3'-C-Methyladenosine. nih.gov |
| 5'-Position | Biochemical Probes, Nuclease Resistance | Stereochemistry ((R) vs. (S)) is critical; can influence thermal stability of nucleic acid duplexes and resistance to nucleases. researchgate.net | 5'(R)-C-Methyladenosine, 5'(S)-C-Methyladenosine. researchgate.net |
Historical Evolution of Research on this compound and Related Adenosine (B11128) Derivatives
The scientific journey into understanding modified nucleosides began decades ago, with early discoveries paving the way for modern drug development and molecular biology research. nih.gov
Early Discoveries of Methylated Adenosines: One of the most abundant and widely studied modifications is N6-methyladenosine (m6A), first identified in the 1970s. wikipedia.orgfrontiersin.org This modification occurs on the adenine (B156593) base itself rather than the sugar and is now known to be a critical regulator of mRNA stability, splicing, and translation, managed by a complex system of "writer," "eraser," and "reader" proteins. wikipedia.orgnih.gov Similarly, other base modifications like N1-methyladenosine (m1A) and sugar modifications like 5-methylcytosine (B146107) (m5C) were discovered and found to have significant roles in gene regulation and various biological processes. nih.govnih.gov
Development of C-Methylated Analogues: The focus on modifying the sugar moiety led to the synthesis of C-methylated nucleosides. In the early 2000s, researchers identified 2'-C-methyladenosine as a potent inhibitor of HCV replication, though it had limitations regarding enzymatic stability. nih.gov This spurred further research into related structures to create more stable and effective antiviral agents. nih.gov
Emergence of this compound in Research: The specific compound this compound appeared in the scientific literature as a key synthetic intermediate. A 1987 study detailed a method for its preparation through a process involving total stereoselective inversion at the C5' position. nih.gov In this research, the compound was not the final product but a crucial building block used to synthesize a potent inhibitor of rat methionine adenosyltransferases, demonstrating its utility in creating complex molecular probes. nih.gov
Advancements in Synthesis and Application: A significant advancement in the study of 5'-C-methylated epimers came in 2014, with the development of an efficient, catalyst-controlled method for selectively preparing both the (5'R) and (5'S) diastereomers of 5'-C-methyladenosine. nih.govacs.org This method, using Noyori asymmetric transfer hydrogenation, overcame the challenge of substrate control, allowing researchers to reliably produce either epimer in good yields. nih.govacs.org This synthetic accessibility enabled more detailed investigations into their distinct biological properties. For example, research has explored how incorporating these epimers into oligonucleotides affects nucleic acid structure and stability, revealing that the stereochemical orientation of the 5'-methyl group is a dominant factor in determining thermal stability and nuclease resistance. researchgate.net More recently, 5'-deoxy-5'-amino-5'-C-methyl adenosine derivatives have been prepared and shown to have improved inhibitory activity against the enzyme DOT1L, further highlighting the importance of this specific modification in designing enzyme inhibitors. nih.gov
| Year/Period | Key Research Finding/Development | Significance | Related Compound(s) |
| 1970s | Identification of N6-methyladenosine (m6A) in mRNA. wikipedia.orgfrontiersin.org | Unveiled a new layer of gene regulation via RNA modification. | N6-Methyladenosine (m6A) |
| 1987 | Synthesis of this compound as an intermediate to create an enzyme inhibitor. nih.gov | Established a synthetic route and demonstrated the utility of the compound as a building block for bioactive molecules. | This compound |
| Early 2000s | Identification of 2'-C-methyladenosine as a potent inhibitor of HCV RNA replication. nih.gov | Paved the way for the development of C-methylated nucleosides as antiviral drugs. | 2'-C-Methyladenosine |
| 2014 | Development of a highly selective catalytic method to synthesize both (5'R) and (5'S) epimers of 5'-C-methyladenosine. nih.govacs.org | Provided reliable access to both epimers, facilitating deeper investigation into their distinct stereochemical effects. | This compound, 5'(S)-C-Methyladenosine |
| 2017 | Synthesis of 5'-deoxy-5'-amino-5'-C-methyl adenosine derivatives as DOT1L inhibitors. nih.gov | Showed that the 5'-C-methyl group can enhance enzyme inhibitory activity in more complex derivatives. | 5'-deoxy-5'-amino-5'-C-methyl adenosine |
Structure
2D Structure
3D Structure
Properties
CAS No. |
29847-43-6 |
|---|---|
Molecular Formula |
C11H15N5O4 |
Molecular Weight |
281.27 g/mol |
IUPAC Name |
2-(6-aminopurin-9-yl)-5-(1-hydroxyethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-4(17)8-6(18)7(19)11(20-8)16-3-15-5-9(12)13-2-14-10(5)16/h2-4,6-8,11,17-19H,1H3,(H2,12,13,14) |
InChI Key |
DJUZHNZMVHIRPJ-UHFFFAOYSA-N |
SMILES |
CC(C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
Canonical SMILES |
CC(C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
Other CAS No. |
57237-22-6 35868-16-7 6974-24-9 3253-81-4 |
Synonyms |
9-(6-deoxy-alpha-L-mannofuranosyl)adenine |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control in 5 C Methyladenosine Analogue Generation
Total Synthesis Strategies for 5'(R)-C-Methyladenosine and its Epimers
The total synthesis of 5'-C-methyladenosine epimers has been systematically explored, leading to efficient routes that provide access to both the (5'R) and (5'S) diastereomers. These strategies are crucial for enabling detailed structure-activity relationship (SAR) studies.
The pivotal step in the diastereoselective synthesis of 5'-C-methyladenosine epimers is the reduction of the adenosine-derived ketone. Research has demonstrated that the stereochemical outcome of this reduction is overwhelmingly controlled by the chirality of the catalyst employed, a phenomenon described as "reagent control". Current time information in Bangalore, IN.researchgate.net Specifically, Noyori asymmetric transfer hydrogenation (ATH) using aqueous sodium formate (B1220265) as the reductant has proven highly effective. Current time information in Bangalore, IN.researchgate.net The choice of the chiral catalyst, a component of the Noyori ATH system, dictates the facial selectivity of the hydride attack on the ketone. This allows for the predictable and selective formation of either the (5'R)- or (5'S)-methyladenosine analogue. This reagent-controlled approach is powerful because it can override the influence of existing stereocenters on the substrate molecule. Current time information in Bangalore, IN.researchgate.net A variety of reagent-controlled stereoselective reactions are known in organic chemistry, providing access to specific chiral products from prochiral starting materials. nih.gov
Table 1: Reagent-Controlled Asymmetric Transfer Hydrogenation (ATH) of Adenosine-Derived Ketone
| Catalyst Chirality | Stoichiometric Reductant | Major Diastereomer Produced | Key Finding | Citation |
| (S,S)-Catalyst | Aqueous Sodium Formate | (5'S,4'R)-5'-C-Methyladenosine | Stereochemistry is controlled by the catalyst. | Current time information in Bangalore, IN.researchgate.net |
| (R,R)-Catalyst | Aqueous Sodium Formate | (5'R,4'R)-5'-C-Methyladenosine | Stereochemistry is controlled by the catalyst. | Current time information in Bangalore, IN.researchgate.net |
In many organic syntheses, the stereochemistry of the starting material influences the stereochemical outcome of subsequent reactions—a principle known as substrate control. In the context of modifying the ribofuranose ring of nucleosides, the inherent chirality of the sugar, particularly at the C4' position adjacent to the reaction center, would be expected to direct the approach of incoming reagents. However, in the synthesis of 5'-C-methyladenosine epimers via the ATH of the ketone intermediate, it was found that this substrate-dependent stereochemical influence is minimal. Current time information in Bangalore, IN.researchgate.net Despite the well-documented sensitivity of ATH reactions to stereoelectronic effects from nearby stereocenters, the chirality of the catalyst was the dominant factor. Current time information in Bangalore, IN.researchgate.net This result, where "reagent control trumps substrate control," is a significant finding, as it provides a reliable and predictable method for synthesizing both C5' epimers, regardless of the inherent stereochemical bias of the adenosine (B11128) substrate. Current time information in Bangalore, IN.researchgate.net In other glycosylation reactions, however, the protecting groups on the sugar ring, especially at the C2' position, can significantly determine the stereoselectivity at the anomeric C1' carbon, highlighting that substrate-dependent outcomes are a key consideration in different types of nucleoside modifications. researchgate.net
Reagent-Controlled Stereoselectivity in Methylation Reactions
Chemical Derivatization for Enhanced Research Utility
To explore the full potential of this compound in biological and biochemical studies, its structure is often modified. Chemical derivatization allows for the synthesis of analogues tailored for specific applications, such as enzymatic assays or for probing the interactions between the molecule and its biological targets.
Nucleoside analogues typically require intracellular phosphorylation to their 5'-mono-, di-, or triphosphate forms to exert their biological effects, particularly as inhibitors of polymerase enzymes. researchgate.netnih.gov The 5'-triphosphate is often the actual active metabolite that competes with natural nucleotides like ATP. nih.govscispace.com Therefore, the chemical or enzymatic synthesis of phosphorylated this compound is essential for its evaluation in enzymatic assays.
Chemical phosphorylation methods can be employed, though they often require multi-step processes involving protection of other reactive groups on the nucleoside. researchgate.net Alternatively, enzymatic approaches using nucleoside kinases offer a direct route to 5'-monophosphates. mdpi.com For instance, deoxynucleoside kinase (dNK) from Drosophila melanogaster is known for its broad substrate specificity and can be used to phosphorylate a wide range of nucleoside analogues. mdpi.com Once the monophosphate is formed, it can be further converted to the active triphosphate by other nucleotide kinases. scispace.com Studies on related 5'-C-methyl nucleoside prodrugs have shown that the 5'(R)-C-methyl diastereomer can exhibit superior potency compared to its 5'(S) counterpart, although the bulky 5'-methyl group may also create unfavorable steric interactions with the kinases responsible for phosphorylation. researchgate.net
Table 2: Utility of Phosphorylated Nucleoside Analogues
| Analogue Type | Purpose | Mechanism of Action Example | Citation |
| 5'-Triphosphate | Enzymatic Inhibition Assays | Competitive inhibition of viral RNA-dependent RNA polymerase (NS5B). | nih.gov |
| Monophosphate Prodrug | Enhanced Cell Permeability | Bypasses the initial, often rate-limiting, phosphorylation step by cellular kinases. | researchgate.net |
| 5'-Triphosphate | Mechanistic Studies | Acts as a chain terminator after incorporation into a growing RNA strand. | nih.gov |
| 5'-Triphosphate | Antiviral Activity | The phosphorylated form is the biologically active species that inhibits viral replication. | researchgate.netscispace.com |
To probe the structural and electronic requirements of a biological target, such as a receptor or enzyme, functional groups and heteroatoms can be strategically introduced into the this compound scaffold. These modifications can alter the molecule's size, shape, flexibility, and electronic properties, providing valuable insights into molecular recognition.
One common strategy involves replacing the furanose ring oxygen with other atoms, such as sulfur (to form thionucleosides) or selenium. nih.govacs.org These modifications can increase metabolic stability against glycoside hydrolases and alter the conformational preferences of the sugar ring. nih.govacs.org Another approach is to introduce new functional groups onto the nucleobase. For example, substituents can be added at the N6-position of the adenine (B156593) ring. nih.govresearchgate.net The nature of these N6-substituents can profoundly influence receptor affinity and subtype selectivity. researchgate.net Furthermore, modifications can be made by creating C-nucleosides where the base is attached via a C-C bond, or by adding groups to the purine (B94841) ring itself, such as at the C7 position in 7-deazaadenosine analogues. acs.orgbeilstein-journals.org These derivatives serve as molecular probes to map the binding pocket of a target protein and to develop compounds with enhanced potency and selectivity. nih.gov
Enzymatic Interactions and Mechanistic Elucidation of 5 R C Methyladenosine Analogues
Modulation of S-Adenosylmethionine (SAM)-Dependent Methyltransferases
S-adenosylmethionine (SAM) is a universal methyl donor for a vast array of biological methylation reactions catalyzed by methyltransferases. researchgate.net The structural similarity of 5'(R)-C-Methyladenosine analogues to SAM and its precursors, adenosine (B11128) and methionine, makes them potent modulators of these enzymes.
Inhibition Kinetics and Binding Modes with Methionine Adenosyltransferases (MATs)
Methionine adenosyltransferases (MATs) are the enzymes responsible for the synthesis of SAM from L-methionine and ATP. acs.org The inhibition of MATs can have profound effects on cellular methylation and metabolism. An analogue of this compound, specifically 5'(R)-C-[(L-homocystein-S-yl)methyl]adenosine 5'-(beta,gamma-imidotriphosphate), has been shown to be a potent inhibitor of rat MAT isozymes. nih.govacs.org
The inhibition is competitive with respect to both ATP and L-methionine, which suggests that this analogue binds to both the substrate binding sites of the enzyme. acs.org This dual substrate site binding mode is a key feature of its inhibitory action. The potency of this inhibition is highlighted by the ratio of the Michaelis constant (KM) to the inhibition constant (Ki), with values indicating strong inhibition. For the normal tissue form of rat MAT (M-2), the KM(ATP)/Ki ratio was 1080, and the KM(Met)/Ki ratio was 7.7. For the hepatoma tissue form (M-T), the ratios were 670 and 22, respectively. nih.govacs.org
Inhibition of Rat Methionine Adenosyltransferase Isozymes by a this compound Analogue
| Isozyme | Substrate | KM/Ki | Inhibition Type |
|---|---|---|---|
| M-2 (Normal Tissue) | ATP | 1080 | Competitive |
| M-2 (Normal Tissue) | L-Methionine | 7.7 | Competitive |
| M-T (Hepatoma Tissue) | ATP | 670 | Competitive |
| M-T (Hepatoma Tissue) | L-Methionine | 22 | Competitive |
Analysis of Isozyme-Specific Inhibition by 5'(R)-C-[(L-homocystein-S-yl)methyl]adenosine 5'-(beta,gamma-imidotriphosphate)
The differential inhibition of MAT isozymes by 5'(R)-C-[(L-homocystein-S-yl)methyl]adenosine 5'-(beta,gamma-imidotriphosphate) underscores the potential for developing isozyme-specific inhibitors. nih.gov Humans have two primary MAT isozymes, MAT1A and MAT2A, which are expressed in a tissue-dependent manner and share high sequence similarity but have distinct kinetic properties. acs.org The analogue demonstrated potent inhibition of both the M-2 (normal tissue) and M-T (hepatoma tissue) forms of rat MAT, though with varying potencies. nih.govacs.org This isozyme-specific inhibition highlights the subtle structural differences between the active sites of the MAT isozymes that can be exploited for targeted drug design. Blocking the activity of MAT2A, in particular, has been identified as a therapeutic strategy in cancer. researchgate.netnih.gov
Stereochemical Requirements for Enzymatic Recognition and Catalysis
The stereochemistry at the 5'-position of adenosine analogues is critical for their interaction with enzymes. The synthesis of 5'(R)-C-[(L-homocystein-S-yl)methyl]adenosine involved a stereoselective inversion at the C5' position. nih.govacs.org This specific configuration is essential for its potent inhibitory activity. The establishment of the 5'(R) configuration was confirmed by its conversion to the known 5'(S)-C-methyl-2',3'-O-isopropylidene adenosine. nih.gov This highlights the stringent stereochemical requirements of the enzyme's active site for binding and catalysis, where even a subtle change in the spatial arrangement of atoms can significantly impact biological activity.
Interference with Nucleoside and Nucleotide Metabolism Pathways
As a purine (B94841) nucleoside analogue, this compound and its derivatives can interfere with the complex pathways of nucleoside and nucleotide metabolism. medchemexpress.com These pathways are fundamental for the synthesis of the building blocks of DNA and RNA and for cellular energy homeostasis. nih.gov
Impact on De Novo and Salvage Biosynthesis Routes of Purine Nucleotides
Cells utilize two main pathways for purine nucleotide synthesis: the de novo pathway, which builds purines from simple precursors, and the salvage pathway, which recycles pre-formed purine bases and nucleosides. nih.govnih.gov The liver is a major site for de novo purine synthesis. egyankosh.ac.inresearchgate.net Purine nucleoside analogues can disrupt these pathways by acting as competitive inhibitors or alternative substrates for the enzymes involved. While direct studies on the impact of this compound on these specific pathways are not detailed in the provided context, the general mechanism for purine analogues involves interference with enzymes like phosphoribosyltransferases (PRTs) in the salvage pathway or enzymes in the multi-step de novo synthesis pathway. egyankosh.ac.in The energetically favorable salvage pathway is crucial for maintaining purine nucleotide pools, and its inhibition can significantly affect cellular metabolism. nih.govnih.gov
Mechanisms of Action as a Purine Nucleoside Analog on DNA/RNA Synthesis Processes
The ultimate consequence of interfering with nucleotide metabolism is often the inhibition of DNA and RNA synthesis. medchemexpress.com Purine nucleoside analogues, after cellular uptake and phosphorylation to their active triphosphate forms, can be incorporated into growing DNA or RNA chains, leading to chain termination or dysfunctional nucleic acids. Additionally, they can inhibit enzymes directly involved in nucleic acid synthesis, such as DNA and RNA polymerases. For instance, the related compound 5'-methylthioadenosine (MTA) has been shown to inhibit transcription by both RNA polymerase I and II, suggesting that its antiproliferative effects are due to its impact on RNA synthesis rather than direct suppression of DNA replication. nih.gov The incorporation of modified nucleosides, such as N1-methylpseudouridine in mRNA vaccines, demonstrates how such analogues can be utilized by cellular machinery like RNA polymerases. acs.org
Interactions with Viral Polymerases and Related Enzymatic Systems
The antiviral activity of nucleoside analogues like this compound and its related compounds is primarily mediated through their interaction with viral enzymes, particularly polymerases. These enzymes are essential for the replication of the viral genome. By mimicking natural nucleosides, these analogues can be incorporated into the growing nucleic acid chain, leading to the disruption of the replication process. The focus here is on their interaction with viral RNA-dependent RNA polymerases (RdRp), which are cornerstone enzymes for many RNA viruses.
Inhibition Mechanisms of RNA-Dependent RNA Polymerases by C-Methylated Adenosine Analogues (e.g., 2'-C-Methyladenosine analogues)
RNA-dependent RNA polymerase (RdRp) is a critical enzyme for the replication and transcription of RNA viral genomes. nih.gov This makes it a prime target for antiviral drug development. researchgate.net C-methylated adenosine analogues, particularly those with a methyl group at the 2' position of the ribose sugar, represent a significant class of antiviral agents that target this enzyme. nih.gov
The inhibitory process begins after the administration of the nucleoside analogue. Cellular kinases phosphorylate the analogue to its active 5'-triphosphate form. mdpi.com This triphosphate metabolite then acts as a substrate for the viral RdRp, competing with the natural corresponding nucleotide (e.g., adenosine triphosphate). The viral polymerase incorporates the analogue into the nascent viral RNA strand. researchgate.netnih.gov
The key to the inhibitory action of 2'-C-methylated nucleosides lies in what happens after their incorporation. Despite possessing a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond, further extension of the RNA chain is prevented. researchgate.net Such compounds are known as non-obligate chain terminators. researchgate.netmdpi.com
Recent mechanistic studies, including solution-state NMR spectroscopy on poliovirus RdRp, have elucidated the specific mechanism. researchgate.netnih.gov After the 2'-C-methylated nucleotide is incorporated, the polymerase can still translocate along the RNA template and bind the next incoming correct nucleotide triphosphate (NTP). nih.gov However, the bulky 2'-C-methyl group introduces a steric hindrance that blocks the essential conformational change of the RdRp active site—specifically, the transition from an "open" to a "closed" state. nih.govresearchgate.net This closure is a prerequisite for catalysis of the subsequent phosphoryl transfer. nih.gov By preventing the active site from closing, the analogue effectively terminates RNA synthesis. nih.govresearchgate.net This mechanism, where the steric bulk at the 2'-position clashes with the incoming nucleotide, has also been described for other 2'-C-methylated nucleosides like 2'-C-methylcytidine. mdpi.com
This mode of action is distinct from other nucleoside analogue inhibitors. For instance, it differs from obligate chain terminators which lack a 3'-hydroxyl group, making further chain elongation chemically impossible. It also differs from compounds like remdesivir, which cause delayed chain termination several nucleotides downstream from the incorporation site. nih.govnih.gov
Structure-Activity Relationship Studies for Antiviral Efficacy in Research Models
Structure-activity relationship (SAR) studies are fundamental to the design of potent and selective antiviral nucleoside analogues. nih.gov These studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact on its biological activity. For C-methylated adenosine analogues, SAR studies have provided critical insights into the structural features required for optimal antiviral efficacy.
The modification of the ribose sugar is a crucial determinant of activity. The presence and position of a methyl substituent on the sugar ring can lead to profound differences in biological effect. nih.gov Specifically, the 2'-C-methyl modification has been identified as a key structural element for potent inhibition of a wide range of positive-strand RNA viruses, including flaviviruses and picornaviruses. researchgate.netnih.govnih.gov
While the 2'-C-methyl group is critical for the mechanism of action, the identity of the nucleobase significantly influences the potency and spectrum of antiviral activity. Studies comparing different 2'-C-methylated nucleosides have shown that the activity against West Nile Virus (WNV) decreased in the order of adenosine > cytidine (B196190) > guanosine (B1672433) > uridine. nih.gov This highlights the favorability of the adenosine base for potent inhibition in certain viral contexts.
Further modifications to the adenosine base itself have been explored to enhance efficacy and overcome limitations such as enzymatic degradation by adenosine deaminase. researchgate.net A notable example is the 7-deaza modification, which replaces the nitrogen at position 7 of the purine ring with a carbon atom. The resulting compound, 7-deaza-2'-C-methyladenosine (also known as MK-0608), demonstrates superior antiviral activity against several viruses, including WNV and Zika virus (ZIKV), compared to its parent compound, 2'-C-methyladenosine. nih.govasm.orgplos.org This modification not only enhances potency but also improves the pharmacokinetic profile. asm.org
The table below summarizes the in vitro antiviral activity of selected 2'-C-methylated nucleosides against two strains of West Nile Virus, illustrating the impact of the 7-deaza modification.
| Compound | Virus Strain | EC₅₀ (μM) |
| 7-deaza-2'-C-methyladenosine | Eg-101 | 0.33 ± 0.08 |
| 13-104 | 0.15 ± 0.05 | |
| 2'-C-methyladenosine | Eg-101 | 1.1 ± 0.1 |
| 13-104 | 0.44 ± 0.04 | |
| 2'-C-methylcytidine | Eg-101 | 1.5 ± 0.2 |
| 13-104 | 0.88 ± 0.03 | |
| 2'-C-methylguanosine | Eg-101 | 8.8 ± 1.1 |
| 13-104 | >10 | |
| 2'-C-methyluridine | Eg-101 | 11.1 ± 0.4 |
| 13-104 | >10 | |
| EC₅₀ (50% effective concentration) values represent the concentration of the compound required to inhibit viral replication by 50% in cell culture assays. Data sourced from Eyer et al., 2019. nih.gov |
Other modifications, such as the introduction of a 4'-azido group, have also been shown to be important for potent anti-WNV activity, although the effect can be cell-type dependent. nih.govmuni.cz These SAR studies underscore that a combination of optimal modifications on both the sugar and the base moieties is necessary to develop highly effective antiviral agents. nih.gov
Molecular and Cellular Research Applications of 5 R C Methyladenosine and Its Analogues
Investigation of Cellular Growth Regulation in Research Models
Purine (B94841) nucleoside analogues are a well-established class of compounds with significant activity against various cancers, particularly indolent lymphoid malignancies. medchemexpress.com The mechanism of action for many of these analogues involves the disruption of nucleic acid synthesis and the induction of programmed cell death, or apoptosis. medchemexpress.combiosynth.com 5'(R)-C-Methyladenosine falls within this category and is explored for its effects on cell growth and viability. medchemexpress.combiosynth.com
The antiproliferative activity of nucleoside analogues is a cornerstone of their investigation. While specific cytotoxicity data for this compound against a broad panel of cell lines is not extensively documented in peer-reviewed literature, the evaluation of closely related 5'-C-methylated nucleoside analogues provides significant insight into the potential efficacy of this structural class.
For instance, studies on prodrugs of 2',5'-C-dimethyluridine, which shares the key 5'-C-methyl modification, have demonstrated notable activity against the Hepatitis C Virus (HCV) replicon in cell-based assays. nih.gov In these studies, the stereochemistry at the 5'-carbon was found to be critical, with the 5'(R)-C-methyl prodrug consistently showing more potent antiviral activity than its 5'(S) counterpart, highlighting the stereospecific interactions within cellular or viral enzyme active sites. nih.gov Similarly, other modified nucleosides, such as 7-deaza-2′-C-methyladenosine, have shown potent inhibitory effects against viruses like West Nile Virus (WNV) with low micromolar efficacy and minimal cytotoxicity to host cells. asm.org
The following table summarizes the inhibitory concentrations (IC₅₀) and cytotoxic concentrations (CC₅₀) for several nucleoside analogues, illustrating the typical range of activity observed in this class of compounds.
Table 1: Inhibitory and Cytotoxic Activity of Selected Nucleoside Analogues
| Compound | Target/Cell Line | Assay | IC₅₀ / EC₅₀ (µM) | CC₅₀ (µM) | Source |
|---|---|---|---|---|---|
| 5'(R)-C-Methyl-diphosphate Pro-drug of 2',5'-C-dimethyluridine | HCV Replicon | Replicon Assay | 3.5 | >50 | nih.gov |
| 5'(S)-C-Methyl-diphosphate Pro-drug of 2',5'-C-dimethyluridine | HCV Replicon | Replicon Assay | 7.9 | >50 | nih.gov |
| 7-Deaza-2′-C-methyladenosine | West Nile Virus (Eg-101 strain) | Virus Yield Reduction | 0.29 | >50 | asm.org |
| 2′-C-methyladenosine | West Nile Virus (Eg-101 strain) | Virus Yield Reduction | 0.78 | >50 | asm.org |
| 2′-C-methylcytidine | West Nile Virus (Eg-101 strain) | Virus Yield Reduction | 0.96 | ~50 | asm.org |
A primary mechanism by which nucleoside analogues exert their antiproliferative effects is through the induction of apoptosis and interference with the cell cycle. biosynth.combiorxiv.org Upon cellular uptake, these analogues are typically phosphorylated to their active triphosphate forms, which can then be mistakenly incorporated into growing DNA or RNA chains, leading to chain termination and a halt in replication or transcription. mdpi.com This disruption of nucleic acid synthesis is a potent trigger for cellular stress responses.
Cells experiencing such stress often activate checkpoint pathways that arrest the cell cycle, typically at the G1/S or G2/M phase, to allow time for repair. biorxiv.org If the damage is too severe to be repaired, the cell is directed towards apoptosis. nih.gov General studies on purine nucleoside analogues confirm their ability to induce apoptosis. medchemexpress.com For this compound specifically, it has been reported to promote apoptosis in cancer cells by inhibiting transcription and translation, which are processes fundamentally linked to cell cycle progression and survival. biosynth.com The arrest of the cell cycle prevents the proliferation of malignant cells, while the induction of apoptosis leads to their elimination. nih.govnih.gov
Studies on Inhibition of Cell Proliferation and Viability in Cell Lines
Application as Biochemical Probes for Enzyme Activity and Pathway Analysis
The unique structure of this compound makes it a valuable tool for dissecting complex biochemical pathways, particularly those involving nucleoside metabolism and modification.
RNA and DNA methylation are critical epigenetic modifications that regulate gene expression, and the enzymes responsible, methyltransferases, are key targets in disease research. nih.govnih.gov These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor, producing S-adenosyl-L-homocysteine (SAH) as a byproduct. medchemexpress.com SAH is a potent feedback inhibitor of methyltransferases, and its cellular concentration is tightly regulated by the enzyme SAH hydrolase, which converts SAH to adenosine (B11128) and homocysteine. medchemexpress.comnih.gov
Inhibiting SAH hydrolase is a validated strategy for increasing intracellular SAH levels, thereby indirectly inhibiting a wide range of SAM-dependent methyltransferases. medchemexpress.commdpi.com Adenosine analogues, due to their structural similarity to the enzyme's natural substrate, are frequently designed and studied as inhibitors of SAH hydrolase. nih.govmdpi.comresearchgate.net The development of compounds like this compound provides researchers with chemical probes to explore the substrate specificity and conformational requirements of the SAH hydrolase active site, aiding in the rational design of more potent and selective inhibitors. acs.org By studying how modifications like the 5'(R)-methyl group affect binding and inhibition, researchers can refine models for drug development targeting these crucial methylation pathways. bioscientifica.com
Nucleoside analogues are fundamental tools for studying the mechanisms of polymerases involved in nucleic acid replication and transcription. nih.govmdpi.com Their ability to act as chain terminators or to be incorporated with altered kinetics allows for the detailed investigation of polymerase fidelity, processivity, and substrate selection.
This compound has been specifically identified as an inhibitor of the HIV-1 reverse transcriptase, an RNA-dependent DNA polymerase, with a reported IC₅₀ value of approximately 0.4 μM. biosynth.com This demonstrates its utility as a specific probe for studying viral replication machinery. Furthermore, analogues with modifications at the 2' or 5' position of the ribose are frequently evaluated as inhibitors of viral RNA-dependent RNA polymerases, such as that of the HCV and WNV. nih.govasm.orgnih.gov The introduction of a methyl group at the 5' position, as in this compound, can influence how the molecule is recognized and processed by both host cell kinases and the target viral polymerase, providing valuable structure-activity relationship data for understanding the fidelity of these enzymes. nih.govresearchgate.net
Utilization in Investigating Substrate Specificity and Inhibitor Design for Methyltransferases
Exploration of Biological Responses in Preclinical Disease Models (Non-Clinical)
The ultimate test of a potential therapeutic compound's utility is its activity in a living organism. Preclinical disease models, primarily in animals, are essential for evaluating the biological response to novel compounds before they can be considered for clinical trials. nih.govasm.org
For this compound, it has been reported to inhibit the growth of tumor cells in mouse models without affecting normal tissue growth, suggesting a favorable therapeutic window. biosynth.com While specific details of these studies are not broadly published, the finding is consistent with research on other nucleoside analogues. For example, the analogue 7-deaza-2′-C-methyladenosine has been tested in a lethal West Nile Virus infection mouse model. asm.orgnih.gov In this model, the compound provided significant protection, with twice-daily administration resulting in 100% survival. asm.org The treatment was effective even when initiated days after infection, demonstrating potent in vivo biological activity. asm.org Such studies in non-clinical models are critical for understanding a compound's efficacy, exploring its mechanism of action in a complex biological system, and identifying potential challenges before human studies. nih.govasm.org
Research into Antiviral Activity against Specific Pathogens in In Vitro and Animal Models
The investigation of this compound and its analogues, particularly those modified at the 2' and 4' positions, has revealed significant antiviral potential across a range of pathogenic viruses. Research in cell cultures (in vitro) and animal models has provided crucial data on their efficacy and spectrum of activity.
One of the most extensively studied analogues is 2'-C-methyladenosine and its derivatives. 2'-C-methyladenosine itself has been identified as an inhibitor of the Hepatitis C virus (HCV) medchemexpress.com. Its mechanism involves the inhibition of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication medchemexpress.comacs.org. However, its clinical potential was hampered by off-target effects, including the inhibition of human RNA polymerase acs.org.
To improve upon the properties of 2'-C-methyladenosine, derivatives such as 7-deaza-2'-C-methyladenosine (7DMA, also known as MK-0608) were developed. This compound demonstrated potent antiviral activity against a variety of plus-sense single-stranded RNA viruses nih.gov. In vitro studies showed that 7DMA is a powerful inhibitor of West Nile Virus (WNV), with 50% effective concentration (EC₅₀) values of 0.33 µM and 0.15 µM against different strains nih.gov. The antiviral effect of 7DMA was also confirmed against Zika Virus (ZIKV), where it exhibited an EC₅₀ of 9.6 µM in Vero cells mdpi.com. Time-of-drug-addition experiments suggested that the compound acts during the viral RNA replication phase, consistent with the inhibition of the viral polymerase plos.org.
Further modifications led to compounds like 7-deaza-7-fluoro-2′-C-methyladenosine (DFMA), which showed broad-spectrum efficacy against coronaviruses. In Calu-3 lung epithelial cells, DFMA inhibited SARS-CoV-2 with an EC₅₀ value of 8.2 µM biorxiv.org.
The antiviral activity of these adenosine analogues has been further validated in animal models. In a mouse model of WNV infection, treatment with 7DMA resulted in 100% survival when initiated at the time of infection nih.govnih.gov. The compound was also highly effective when treatment began 3 days post-infection, at the peak of viremia, leading to a 90% survival rate nih.gov. For ZIKV, 7DMA treatment in AG129 mice reduced viremia and delayed the onset of disease and mortality plos.orgnih.gov. Similarly, in mouse models of coronavirus infection (MHV-3, MHV-A59, and SARS-CoV-2), DFMA administration significantly lowered viral loads in the lungs and mitigated inflammatory responses biorxiv.org.
Another important class of adenosine analogues involves modifications at the 4' position. 4'-azidoadenosine has been shown to inhibit HIV-1 replication niph.go.jp. While the parent compound had poor selectivity, its potential was unlocked through medicinal chemistry. The application of ProTide technology, which delivers a nucleotide monophosphate mimic into cells, converted the inactive 4'-azidoadenosine into a submicromolar inhibitor of the Hepatitis C virus ref.ac.ukscispace.com.
| Compound | Pathogen | Model | Key Findings | Citation |
|---|---|---|---|---|
| 2'-C-Methyladenosine | Hepatitis C Virus (HCV) | In Vitro (HCV Replicon) | IC₅₀ = 0.3 µM | medchemexpress.com |
| 2'-C-Methyladenosine | Hepatitis C Virus (HCV) | In Vitro (NS5B Polymerase) | IC₅₀ = 1.9 µM | medchemexpress.com |
| 7-Deaza-2'-C-methyladenosine (7DMA) | West Nile Virus (WNV) | In Vitro | EC₅₀ = 0.15 - 0.33 µM | nih.gov |
| 7-Deaza-2'-C-methyladenosine (7DMA) | Zika Virus (ZIKV) | In Vitro (Vero cells) | EC₅₀ = 9.6 µM | mdpi.com |
| 7-Deaza-2'-C-methyladenosine (7DMA) | West Nile Virus (WNV) | Mouse Model | 100% survival when treated at time of infection. | nih.govnih.gov |
| 7-Deaza-2'-C-methyladenosine (7DMA) | Zika Virus (ZIKV) | Mouse Model | Reduced viremia and delayed disease progression. | plos.orgnih.gov |
| 7-Deaza-7-fluoro-2′-C-methyladenosine (DFMA) | SARS-CoV-2 | In Vitro (Calu-3 cells) | EC₅₀ = 8.2 µM | biorxiv.org |
| 7-Deaza-7-fluoro-2′-C-methyladenosine (DFMA) | Coronaviruses (MHV, SARS-CoV-2) | Mouse Model | Reduced lung viral loads and inflammation. | biorxiv.org |
| 4'-Azidoadenosine | Hepatitis C Virus (HCV) | In Vitro (with ProTide) | Converted from inactive to submicromolar inhibitor. | ref.ac.ukscispace.com |
Mechanistic Research on Adenosine Analogues in Other Biological Contexts
Beyond direct antiviral applications, research into adenosine analogues provides insight into fundamental biological processes, including nucleic acid metabolism, gene expression, and cancer biology. The mechanisms elucidated in these contexts often inform the development of new therapeutic agents.
This compound itself is classified as a purine nucleoside analogue. This class of compounds is known for broad antitumor activity, particularly against indolent lymphoid malignancies medchemexpress.com. The anticancer mechanisms generally rely on the inhibition of DNA synthesis and the induction of apoptosis, processes fundamental to controlling cell proliferation medchemexpress.com.
The study of naturally occurring adenosine modifications, such as N6-methyladenosine (m⁶A), offers a parallel field of research that reveals the complex roles of adenosine in cellular regulation. m⁶A is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in many stages of mRNA metabolism, including splicing, stability, and translation nih.govnih.gov. The enzymes that add, remove, or recognize m⁶A—"writers," "erasers," and "readers"—are key regulators of gene expression nih.gov. This system of RNA modification, termed epitranscriptomics, is crucial for processes ranging from tissue development to the host immune response against viruses nih.govnih.gov. For example, the m⁶A "reader" protein YTHDF1 can recruit translation initiation factors to promote the translation of m⁶A-containing mRNAs nih.gov. The study of how these natural adenosine modifications function provides a framework for understanding how synthetic analogues might interfere with or co-opt these cellular pathways.
The development of nucleoside analogues is often challenged by the requirement for intracellular phosphorylation to become active triphosphate forms. The initial phosphorylation step is frequently inefficient and can be a rate-limiting factor for a drug's efficacy ref.ac.uk. Research into the ProTide technology addresses this directly. This approach delivers a phosphoramidate (B1195095) prodrug into the cell, which is then metabolically converted to the active nucleoside monophosphate, bypassing the need for the first kinase-mediated phosphorylation step ref.ac.uk. This strategy has successfully converted inactive or weakly active nucleosides, such as 4'-azidoadenosine, into potent antiviral compounds, demonstrating a key mechanistic advance in drug design ref.ac.uk.
Furthermore, modifications to the sugar moiety of nucleosides, such as the 5'-substitutions in 5'(R)-CH₃ FdUMP, are being explored to create inhibitors of specific enzymes like thymidylate synthase, a target in cancer therapy acs.org. This research highlights how precise chemical changes to the adenosine scaffold can direct the analogue to different cellular targets and biological outcomes, expanding their application beyond virology.
Advanced Structural Biology and Biophysical Characterization
Determination of Three-Dimensional Structures of 5'(R)-C-Methyladenosine-Bound Biomacromolecules
Understanding the three-dimensional arrangement of atoms in an enzyme-inhibitor complex is crucial for deciphering the mechanism of action. X-ray crystallography and NMR spectroscopy are the principal techniques employed to determine the high-resolution structures of biomacromolecules bound to ligands such as this compound.
X-ray crystallography is a powerful method for visualizing the detailed three-dimensional structure of enzyme-inhibitor complexes at atomic resolution. oup.com This technique allows for the precise mapping of binding pockets, the identification of key amino acid residues involved in the interaction, and the characterization of the conformational state of both the enzyme and the inhibitor upon complex formation. oup.comnih.govrcsb.org
While a specific crystal structure of an enzyme in complex with this compound is not prominently available in public databases, the methodology for such a study is well-established. Typically, the process involves co-crystallizing the target enzyme with the inhibitor or soaking the inhibitor into pre-formed crystals of the apo-enzyme. oup.com
In a relevant study focusing on analogues, the design of 5'-substituted inhibitors of human thymidylate synthase (hTS) was guided by the existing X-ray cocrystal structure of the enzyme in complex with 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP) (PDB ID: 6QXG). acs.org Molecular modeling based on this crystal structure was used to assess whether the enzyme's binding pocket could accommodate 5'-substituted FdUMP analogs. acs.org These computational docking experiments predicted that a small substituent, such as the methyl group in the 5'(R) configuration, could fit favorably into a specific region of the catalytic site. acs.org Such structural insights are invaluable for understanding the stereospecificity of enzyme inhibition and for the rational design of new analogues. acs.org The crystal structure of an enzyme-ligand complex can reveal conformational changes induced upon binding, which is essential for understanding the complete catalytic cycle and inhibition mechanism. nih.govresearchgate.netacs.org
NMR spectroscopy is a versatile and powerful technique for studying the structure, dynamics, and interactions of biomolecules in solution, providing information that is complementary to solid-state crystal structures. nih.govnumberanalytics.com It is particularly adept at characterizing dynamic processes, such as ligand binding and conformational changes, over a wide range of timescales. nih.govmdpi.com
Several NMR-based approaches are used to study protein-ligand interactions. nih.gov Chemical Shift Perturbation (CSP) experiments, often using heteronuclear correlation spectra like the [¹H,¹⁵N]-HSQC, are frequently employed to identify the ligand binding site on the protein. mdpi.comnih.gov Upon addition of a ligand, changes in the chemical shifts of specific amide resonances in the protein's NMR spectrum pinpoint the amino acid residues affected by the binding event, effectively mapping the interaction surface. mdpi.comnih.gov
To determine the three-dimensional structure of the bound ligand and to identify specific intermolecular contacts, Nuclear Overhauser Effect (NOE) spectroscopy is used. nih.gov Transferred NOE (trNOE) experiments are particularly useful for studying the conformations of weakly binding ligands, while isotope-edited NOE experiments can be used for high-affinity complexes. Furthermore, NMR relaxation experiments provide unparalleled insight into the dynamics of the enzyme, the ligand, and the complex. nih.gov Techniques like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion can probe conformational exchange processes that occur on the microsecond-to-millisecond timescale, which are often critical for enzymatic function and ligand binding. cdnsciencepub.com
In the context of this compound, while specific NMR studies are not detailed in the available literature, these standard techniques would be applied to validate computational models of its binding. For instance, NMR could confirm the predicted binding pose within an enzyme's active site and characterize the dynamic consequences of the 5'(R)-methyl modification on both the inhibitor and its target protein. copernicus.orgnih.gov
Crystallographic Studies of Enzyme-Inhibitor Complexes
Computational Modeling and Molecular Dynamics Simulations
Computational methods have become indispensable tools in modern drug discovery and structural biology, enabling the prediction of molecular interactions and the simulation of dynamic biological processes that are often difficult to capture experimentally. mdpi.comnih.gov
Predicting the binding affinity between a ligand and its target protein is a central goal of computational chemistry, as it can significantly accelerate the identification of promising drug candidates. nih.govnih.gov A variety of computational methods are employed, ranging from fast, empirical scoring functions used in molecular docking to more rigorous and computationally expensive physics-based methods like free energy calculations. acs.orgnih.gov
A key study on 5'-substituted FdUMP analogs used a combination of molecular modeling techniques to predict their binding to human thymidylate synthase (hTS). acs.org Initial docking studies using the Glide-SP program were performed, followed by binding energy calculations using the Prime Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method. acs.org These calculations suggested that analogs with 5'(R)-CH₃, 5'(S)-CHF₂, and 5'(S)-CF₃ substitutions would likely retain inhibitory activity comparable to the parent compound, FdUMP. acs.org
To further refine these predictions, more accurate free energy perturbation (FEP) calculations were performed. acs.org These simulations provided the relative binding free energies, offering a more quantitative comparison between different analogs. The results from these computational experiments are critical for prioritizing which compounds to synthesize and test biochemically, thereby saving considerable time and resources. acs.org This approach highlights how computational predictions can identify crucial interaction hotspots and guide the design of inhibitors with improved potency and selectivity.
| Compound/Analog | Computational Method | Predicted Outcome | Reference |
|---|---|---|---|
| 5'(R)-CH₃-FdUMP | Prime MM-GBSA | Predicted to maintain TS inhibitory activity comparable to FdUMP. | acs.org |
| 5'(R)-CH₃-FdUMP | Free Energy Perturbation (FEP) | Predicted to maintain TS potency. | acs.org |
| 5'(S)-CH₃-FdUMP | FEP-based calculations | Predicted poor conformational alignment and poor binding energy. | acs.org |
| 5'(S)-CF₃-FdUMP | Prime MM-GBSA & FEP | Predicted to maintain TS potency. | acs.org |
Molecular dynamics (MD) simulations provide a "computational microscope" that allows researchers to observe the motion of molecules over time, offering deep insights into the conformational dynamics of proteins and their complexes with ligands. acs.orgnih.govnih.gov MD simulations can reveal how the binding of an inhibitor like this compound might alter the structure and flexibility of its target enzyme. mdpi.comnih.gov
Upon ligand binding, proteins can undergo significant conformational changes, which can be essential for their function or inhibition. oup.comnih.gov MD simulations can be initiated from a static crystal structure to explore the conformational landscape of the enzyme-inhibitor complex in a more physiological, solvated environment. mdpi.comacs.org These simulations can assess the stability of the binding pose predicted by docking, analyze the network of hydrogen bonds and other interactions over time, and reveal correlated motions within the protein that may be linked to allosteric regulation. acs.orgnih.gov
In the study of 5'-substituted FdUMP analogs, computational analysis indicated that the predicted binding pose for the active 5'(R)-CH₃ analog aligned very closely with the experimentally determined conformation of the parent compound FdUMP in the hTS binding pocket. acs.org This suggests that the R-methyl group is accommodated without inducing significant, unfavorable strain or conformational rearrangement in the enzyme. Conversely, disfavored analogs, such as those with bulky substituents or the incorrect stereochemistry, were predicted to have poor conformational alignments, leading to an unsuitable binding conformation and weaker inhibitory activity. acs.org By simulating the dynamic behavior of these complexes, researchers can better understand the structural basis for stereospecific recognition and develop a more complete picture of the molecular events that govern inhibition. mdpi.comscielo.br
Future Trajectories and Unexplored Avenues in 5 R C Methyladenosine Research
Design and Synthesis of Next-Generation Analogues with Tailored Biological Activities
The development of next-generation analogues of 5'(R)-C-Methyladenosine is a critical area of future research. The goal is to create new compounds with improved efficacy, selectivity, and pharmacokinetic properties. This involves the strategic modification of the lead compound's structure to enhance its interaction with specific biological targets.
Key strategies in the design and synthesis of novel analogues include:
Modifications to the Ribose Moiety: Introducing modifications at the 2'- and 5'-positions of the ribose sugar can influence the compound's stability and activity. For instance, the synthesis of 2'-C-methyl ribonucleosides has been explored to create potent inhibitors of viral replication. nih.govchosun.ac.kr
Alterations to the Purine (B94841) Base: Changes to the adenine (B156593) base can affect the compound's recognition by enzymes and receptors. Research into heterobase-modified 2'-C-methyl ribonucleosides has yielded compounds with improved enzymatic stability. nih.gov
Synthesis of Carbocyclic Analogues: Replacing the furanose oxygen with a methylene (B1212753) group to create carbocyclic nucleosides can enhance biological activity and stability. chosun.ac.kr
The synthesis of these new analogues often involves multi-step chemical processes. For example, the creation of some nucleoside analogues requires the formation of a key intermediate followed by several reaction steps to introduce desired chemical groups. chosun.ac.kr The overarching goal is to generate a library of diverse compounds for biological screening. nih.govnih.gov
Discovery of Novel Protein Targets and Biochemical Pathways Modulated by this compound
A significant frontier in this compound research is the identification of its full range of molecular targets and the biochemical pathways it influences. While its role as a purine nucleoside analogue suggests interference with nucleic acid synthesis and metabolism, a comprehensive understanding of its interactions is still emerging. medchemexpress.com
Future research will likely focus on:
Identifying Direct Protein Binders: Utilizing techniques like affinity purification coupled with mass spectrometry to identify proteins that directly interact with this compound. This could reveal novel enzyme targets or regulatory proteins.
Mapping Pathway Perturbations: Employing systems biology approaches to understand how this compound alters cellular signaling and metabolic networks. For example, riboswitches, which are metabolite-binding domains in mRNAs, control fundamental metabolic pathways in bacteria and could be potential targets. nih.gov
Investigating RNA Modifications: Given that adenosine (B11128) and its derivatives are central to RNA biology, exploring the impact of this compound on RNA modifications like N6-methyladenosine (m6A) is a promising avenue. ijbs.comnih.gov The m6A modification is a reversible and dynamic process that regulates gene expression and is implicated in various diseases, including cancer. ijbs.comelsevier.esnih.gov Understanding if this compound can modulate the "writers," "erasers," or "readers" of these modifications could open new therapeutic possibilities. nih.govfrontiersin.org
Integration with High-Throughput Screening and Omics Technologies for Comprehensive Mechanistic Insight
To accelerate the discovery process, future research will heavily rely on the integration of high-throughput screening (HTS) and "omics" technologies. nih.govuninet.edu
High-Throughput Screening (HTS): HTS platforms enable the rapid screening of large libraries of chemical compounds, including newly synthesized analogues of this compound, to identify those with desired biological activities. researchgate.netyedarnd.com These assays can be designed to measure various cellular responses, from enzyme inhibition to cell viability. researchgate.netmdpi.com
Omics Technologies: These technologies provide a global view of molecular changes within a cell or organism. researchgate.netmdpi.com
Genomics and Transcriptomics: To identify changes in gene expression patterns in response to treatment with this compound.
Proteomics: To analyze alterations in protein expression and post-translational modifications.
Metabolomics: To map the impact on cellular metabolism. uninet.edu
By combining HTS with omics, researchers can gain a comprehensive understanding of the mechanism of action of this compound and its analogues, identify biomarkers of response, and uncover potential off-target effects. nih.govnih.gov
Exploration of Stereoisomeric Effects on Biological Potency and Selectivity
Chirality plays a crucial role in the biological activity of many drugs. nih.gov The "R" designation in this compound refers to a specific three-dimensional arrangement of atoms. Investigating the effects of its stereoisomer, 5'(S)-C-Methyladenosine, and other stereochemical variations is a critical and underexplored area.
Research in this domain will involve:
Synthesis of Stereoisomers: The chemical synthesis of different stereoisomers of 5'-C-methyladenosine and its analogues.
Comparative Biological Evaluation: Systematically comparing the biological potency and selectivity of these stereoisomers. Studies on other nucleoside analogues have shown that different stereoisomers can exhibit markedly different bioactivity and toxicity. nih.govresearchgate.net For example, in a series of 5'-C-methylribonucleosides, the (R)- and (S)-configurations at the 5' carbon atom showed different inhibitory effects on the enzyme tyrosyl-DNA phosphodiesterase 1 (Tdp1). nih.gov
Computational Modeling: Using molecular modeling and docking studies to understand how the different three-dimensional structures of stereoisomers influence their binding to target proteins. nih.gov
This exploration of stereoisomerism will be essential for optimizing the therapeutic profile of this compound-based compounds, potentially leading to the development of more potent and selective drugs with fewer side effects.
Q & A
Basic Research Questions
Q. What established protocols ensure high enantiomeric purity during the synthesis of 5'(R)-C-Methyladenosine?
- Methodological Answer : Synthesis protocols should include stereoselective chemical or enzymatic methods, such as asymmetric catalysis or chiral chromatography, to isolate the (R)-enantiomer. Detailed experimental steps (e.g., reaction conditions, purification gradients) must be documented to ensure reproducibility. Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm enantiomeric purity. Replicate experiments and cross-validation with independent labs are recommended to minimize batch variability .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, 2D-COSY) and liquid chromatography-mass spectrometry (LC-MS) is essential. For stability assessment, dynamic light scattering (DLS) or circular dichroism (CD) can monitor conformational changes under varying conditions (e.g., temperature, pH). Purity should be validated using HPLC with a chiral stationary phase. All data must be compared against reference standards and published spectral libraries .
Q. What is the biological significance of this compound in RNA modification studies?
- Methodological Answer : Investigate its role in RNA epigenetics using knock-in/knockout models or metabolic labeling coupled with next-generation sequencing (e.g., miCLIP or RiboMeth-seq). Comparative studies with unmethylated adenosine controls can elucidate its impact on RNA stability, translation efficiency, or protein binding. Include dose-response assays to determine concentration-dependent effects .
Advanced Research Questions
Q. How can conflicting data on the pH-dependent stability of this compound be resolved?
- Methodological Answer : Conduct systematic stability studies across a pH gradient (e.g., 3–10) using buffer systems that mimic physiological conditions. Employ kinetic modeling (e.g., Arrhenius plots) to quantify degradation rates. Use multivariate analysis to identify confounding variables (e.g., ionic strength, temperature). Cross-reference findings with independent labs and apply meta-analytical frameworks to reconcile discrepancies .
Q. What experimental designs optimize the detection of this compound in complex biological matrices?
- Methodological Answer : Develop a tandem mass spectrometry (MS/MS) protocol with isotope-labeled internal standards (e.g., C-methyladenosine) to correct for matrix effects. Validate the method using spike-recovery experiments in cell lysates or serum. Optimize sample preparation (e.g., solid-phase extraction, enzymatic digestion) to minimize interference from co-eluting metabolites. Statistical tools like receiver operating characteristic (ROC) curves can assess detection sensitivity .
Q. How can multi-omics approaches clarify the functional interplay between this compound and other RNA modifications?
- Methodological Answer : Integrate transcriptomics, proteomics, and metabolomics datasets using bioinformatics pipelines (e.g., weighted gene co-expression network analysis). Apply machine learning models to identify modification "crosstalk" hotspots. Validate hypotheses via CRISPR-Cas9 editing of methyltransferases or demethylases. Use R/Python scripts for pathway enrichment analysis and visualization (e.g., ggplot2, Seaborn) .
Key Methodological Considerations
- Data Reproducibility : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing raw data in repositories like Zenodo or ChEMBL .
- Ethical Reporting : Disclose all negative results and experimental limitations to avoid publication bias .
- Statistical Rigor : Use power analysis to determine sample sizes and apply corrections for multiple comparisons (e.g., Bonferroni, Benjamini-Hochberg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
